4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid
Description
4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid is a triazole-based compound featuring a benzoic acid moiety linked via a thioether bridge to a 1,2,4-triazole core substituted with 4-chlorophenyl and p-tolyl groups. The compound’s structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for applications in medicinal chemistry, particularly as an enzyme inhibitor or antimicrobial agent. Notably, it was synthesized with 98% purity but is listed as a discontinued product . Its molecular formula is C24H18ClN3O2S, with a molecular weight of 456.93 g/mol.
Properties
IUPAC Name |
4-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-15-2-12-20(13-3-15)27-21(17-8-10-19(24)11-9-17)25-26-23(27)30-14-16-4-6-18(7-5-16)22(28)29/h2-13H,14H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKQRVLNHYRVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443741-75-1 | |
| Record name | 4-(((5-(4-CL-PH)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ME)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl and Tolyl Groups: These groups can be introduced through nucleophilic substitution reactions using chlorophenyl and tolyl halides.
Thiomethylation: The thiomethyl group can be introduced by reacting the triazole derivative with a suitable thiomethylating agent, such as methylthiol or its derivatives.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions (temperature, solvent, catalyst).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry:
1. Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The synthesized compound has been tested against various microorganisms and has shown moderate activity, suggesting its potential as an antimicrobial agent .
2. Anticancer Properties
Triazole compounds have been recognized for their anticancer potential. Studies have demonstrated that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells . The specific compound discussed here may exhibit similar properties due to its structural characteristics.
3. Antioxidant Activity
The presence of thio groups in triazole compounds contributes to their antioxidant capabilities. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Case Studies
Several studies have investigated the biological efficacy of triazole derivatives:
Case Study 1: Antimicrobial Screening
A study synthesized various triazole-thiol derivatives and evaluated their antimicrobial activity against standard bacterial strains. Among these compounds, some showed significant inhibition zones, indicating their potential as effective antimicrobial agents .
Case Study 2: Anticancer Evaluation
Another research effort focused on the anticancer properties of triazole derivatives, including those structurally similar to 4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid). The results indicated that these compounds could inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .
Mechanism of Action
The mechanism of action of 4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazole derivatives with variations in substituents, linker groups, and appended moieties have been extensively studied. Below is a comparative analysis of key analogues:
Key Findings
Substituent Effects on Bioactivity :
- The 4-chlorophenyl group is a common feature in triazole derivatives, contributing to hydrophobic interactions in enzyme binding pockets. For example, compound 6r (with a methoxyphenyl group) showed selective inhibition of leukotriene biosynthesis, suggesting that electron-donating groups (e.g., -OCH3) improve metabolic stability .
- Replacement of the benzoic acid group with benzothiazole (as in 6r ) or thiazole (as in 5n ) alters solubility and target specificity. Thiazole-containing compounds often exhibit antimicrobial properties due to their ability to disrupt bacterial membranes .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., for morpholine derivatives in ) reduces reaction times (2–5 hours vs. conventional 24–72 hours) and improves yields (80–89% vs. 70–85% for traditional methods). However, the target compound was synthesized via conventional methods, which may explain its discontinuation due to scalability issues .
Physicochemical Properties :
- The benzoic acid group in the target compound enhances water solubility (logP ≈ 3.2) compared to analogues like 5m (logP ≈ 4.5), which has a butylthio chain. This property is critical for oral bioavailability .
- Schiff base derivatives (e.g., CP 55 ) exhibit higher melting points (>200°C) due to increased crystallinity from imine bonds, whereas the target compound’s melting point is unreported, suggesting stability challenges .
Biological Performance :
- Triazole-thioether hybrids with benzimidazole (e.g., 618880-66-3 ) demonstrate dual inhibition of enzymes and DNA intercalation, whereas the target compound’s bioactivity remains underexplored .
Contradictions and Limitations
Biological Activity
4-(((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid, with the CAS number 443741-75-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The structure includes a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and p-tolyl groups enhances its lipophilicity and may contribute to its biological interactions.
Structural Information:
- Molecular Weight: 435.926 g/mol
- SMILES Notation: CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Cl
- InChIKey: WQUMQPICPZBANC-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of triazoles can inhibit various bacterial strains. For example, compounds similar to this compound have demonstrated effective inhibition against Staphylococcus aureus and other pathogens, suggesting a potential role in treating infections .
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. A related study indicated that certain triazole-containing compounds exhibited cytotoxic effects on cancer cell lines, including colorectal cancer cells (HCT116). These compounds showed IC50 values in the micromolar range, indicating their potential as therapeutic agents in oncology .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For instance, some triazole derivatives have been reported to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's. This suggests that this compound could be explored further for neuroprotective applications .
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with low MIC values. | Potential application in antibiotic development. |
| Anticancer Activity Assessment | Showed significant cytotoxicity in HCT116 cell lines with IC50 values <10 µM. | Suggests use in cancer therapeutics. |
| Enzyme Inhibition Study | Inhibited AChE activity significantly compared to controls. | Could lead to treatments for neurodegenerative disorders. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
